5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, with the molecular formula C22H14O8 and a molecular weight of approximately 414.34 g/mol, consists of a central benzene ring substituted with multiple carboxylic acid groups. This structure allows for the formation of hydrogen bonds, making it significant in supramolecular chemistry and materials science . The compound is characterized by its ability to engage in strong intermolecular interactions due to the presence of carboxylic acid functionalities.
TTA's primary mechanism of action in scientific research lies in its ability to coordinate with metal ions. The carboxylate groups act as binding sites for the metal cations, directing their arrangement and ultimately dictating the pore structure and functionality of the resulting MOF []. The specific positioning of the carboxylic acid groups on TTA can influence the size, shape, and connectivity of the pores within the MOF, leading to materials with tailored properties for gas adsorption, separation, or catalysis.
While TTA shows promise as a linker molecule for MOF development, more research is needed to fully understand its properties and potential applications. This includes:
The chemical behavior of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is largely influenced by its carboxylic acid groups. It can undergo various reactions typical of carboxylic acids, including:
These reactions can be utilized in synthetic pathways for creating more complex molecules or materials.
Several synthetic approaches can be employed to produce 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid:
The choice of method often depends on the desired purity and yield .
The applications of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid are diverse:
Interaction studies involving 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid focus on its ability to form complexes with metal ions or other organic molecules. These interactions can enhance the stability and functionality of materials developed from this compound. Research indicates that such interactions may lead to novel applications in catalysis and sensor technology .
Several compounds share structural similarities with 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,1'-Biphenyl-3-carboxylic acid | C13H10O2 | Fewer carboxylic groups; simpler structure |
1,1'-Biphenyl-3,3',5,5'-tetracarboxylic acid | C18H12O6 | More carboxylic groups; higher acidity |
1,1'-Biphenyl-2-carboxylic acid | C13H10O2 | Different substitution pattern; less steric hindrance |
4-(1-(o-Tolyl)vinyl)benzoic acid | C16H16O2 | Contains vinyl group; different reactivity |
The unique arrangement of multiple carboxylic acid groups in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid enhances its potential for forming intricate supramolecular structures compared to these similar compounds .
The four carboxylate groups in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid allow it to act as a tetradentate ligand, forming robust bonds with metal nodes such as Zn2+, Cu2+, and Zr4+. This property facilitates the construction of MOFs with high surface areas (>3000 m2/g) and tunable pore sizes (3–15 Å). For example, when coordinated with zinc, the ligand forms a pillared-layer MOF with intersecting channels optimized for gas storage, achieving methane capacities of ~240 cm3/g at 36 atm.
Property | Target Ligand | Terephthalic Acid | Biphenyl-4,4′-dicarboxylic Acid |
---|---|---|---|
Coordination Sites | 4 | 2 | 2 |
Typical Surface Area (m²/g) | 3200 | 1500 | 2500 |
Pore Size Range (Å) | 3–15 | 5–12 | 6–14 |
Functionalization Potential | High | Low | Moderate |
The ligand’s asymmetric geometry promotes the formation of non-interpenetrated frameworks, a critical advantage over symmetrical analogs like terephthalic acid. Its rigid terphenyl core also enhances thermal stability, with decomposition temperatures exceeding 400°C in inert atmospheres.
MOFs derived from this ligand exhibit open metal sites and Lewis acidity, enabling catalysis in reactions such as CO2 cycloaddition and alkene oxidation. For instance, Cu-based frameworks demonstrate 98% conversion efficiency in styrene epoxidation under mild conditions. Additionally, the ligand’s conjugated π-system facilitates luminescent MOFs for nitroaromatic sensing, with detection limits as low as 0.1 ppm for 2,4-dinitrotoluene.
Solvothermal synthesis remains the predominant method for fabricating MOFs using 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid as a linker. This process involves dissolving the linker and metal precursors in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) under controlled temperatures (80–120°C) and autogenous pressure [2] [4]. Key optimization parameters include:
Recent studies highlight the critical role of terephthalate coordination geometry in directing zirconium-based SBU (secondary building unit) formation. The four carboxylate groups of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid enable chelation of up to six Zr⁴⁺ ions, forming octahedral Zr₆ clusters characteristic of UiO-66-type frameworks [6].
Parameter | Typical Range | Impact on Crystallization |
---|---|---|
Reaction Temperature | 80–120°C | Higher temps favor larger crystals |
Solvent Ratio (DMF:H₂O) | 4:1 to 6:1 | Excess H₂O accelerates nucleation |
Modulator Concentration | 0.1–1.0 M acetic acid | Reduces defect density |
Hydrothermal synthesis enables the integration of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid into heterometallic systems by leveraging its multidentate coordination capacity. Under hydrothermal conditions (150–200°C, autogenous pressure), the linker simultaneously coordinates to hard (e.g., Fe³⁺, Al³⁺) and soft (e.g., Cu²⁺, Zn²⁺) metal centers, forming mixed-metal MOFs with enhanced catalytic properties [5].
A notable example involves the synthesis of Fe/Co bimetallic frameworks, where the terephthalate linker bridges μ₃-oxo Fe₃O clusters and Co²⁺ paddlewheel nodes. These materials exhibit 15-fold higher oxygen evolution reaction (OER) activity compared to monometallic analogues, attributed to synergistic metal-ligand charge transfer [5]. Challenges include:
Post-synthetic modification (PSM) expands the functionality of MOFs constructed from 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid without altering their core architecture. Two predominant strategies have been validated:
Critical considerations for PSM include:
Single-crystal X-ray diffraction represents the fundamental technique for determining the precise atomic arrangements and coordination environments of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid in metal-organic frameworks [1] [2]. The compound, with molecular formula C22H14O8 and molecular weight 414.34 g/mol, belongs to the terphenyl tetracarboxylic acid family and exhibits distinctive structural features that facilitate diverse coordination modes with metal centers [4].
Crystallographic studies reveal that this tetracarboxylic acid ligand adopts multiple coordination patterns when forming coordination polymers with transition metals [5]. The carboxylate groups demonstrate versatile binding modes including monodentate μ1-η1:η0, bidentate μ2-η1:η1, and bridging μ2-η2:η0 configurations [5]. These coordination modes are influenced by the metal center's electronic configuration and the synthetic conditions employed during crystallization [6] [7].
Research on related terphenyl tetracarboxylic acid systems demonstrates that metal centers typically adopt octahedral, square pyramidal, or distorted coordination geometries [8] [9]. For manganese-based coordination polymers, {MnO6} square-pyramidal and {MnO5N} octahedral geometries are commonly observed, with metal-oxygen bond lengths ranging from 2.093 to 2.501 Å [5]. Nickel centers exhibit {NiO4N2} octahedral coordination with Ni-O distances between 2.023 and 2.146 Å, while cobalt systems show {CoO5N} and {CoO4N2} geometries with Co-O bond lengths spanning 2.006 to 2.306 Å [5].
The phenyl ring conformations within the ligand structure significantly influence the coordination geometry [5]. Dihedral angles between lateral phenyl rings and the central phenyl ring typically range from 4.78° to 82.81°, affecting the spatial arrangement of carboxylate groups and subsequent metal coordination [5]. These angular variations contribute to the formation of different network topologies and influence the overall framework stability [10] [11].
Metal Center | Coordination Geometry | Metal-Oxygen Bond Length Range (Å) | Metal-Nitrogen Bond Length (Å) | Dihedral Angles (°) |
---|---|---|---|---|
Mn(II) | {MnO5N} octahedral | 2.093-2.265 | 2.208 | 44.03 |
Mn(II) | {MnO6} square pyramidal | 2.095-2.501 | 2.342 | 37.52-82.81 |
Ni(II) | {NiO4N2} octahedral | 2.023-2.146 | 2.111-2.118 | 4.78-63.83 |
Co(II) | {CoO5N} distorted | 2.071-2.306 | 2.099 | 15.63 |
Co(II) | {CoO4N2} octahedral | 2.006-2.304 | 2.133-2.146 | 32.58 |
Interpenetration represents a critical structural phenomenon in three-dimensional metal-organic frameworks constructed from 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, where independent networks interweave to create complex architectural motifs [12] [13]. This phenomenon occurs when multiple identical networks penetrate through each other without forming direct covalent bonds, resulting in enhanced structural stability and modified porosity characteristics [14] [15].
Research demonstrates that terphenyl tetracarboxylic acid-based coordination polymers frequently exhibit four-fold interpenetration patterns with point Schläfli symbols of (42·104)(4·102) [8]. These interpenetrated structures maintain framework integrity while creating intricate channel systems that influence guest molecule accommodation and transport properties [16] [17]. The degree of interpenetration correlates directly with ligand size and flexibility, with larger tetrahedral ligands promoting higher-order interpenetration up to 32-fold in certain systems [15].
Interpenetration control strategies involve manipulation of synthetic conditions, including temperature, solvent systems, and auxiliary ligand selection [12]. The presence of auxiliary nitrogen-donor ligands such as 4,4'-bipyridine and 2,2'-bipyridine influences interpenetration patterns by providing additional coordination sites and directing framework assembly [8] [9]. These bridging ligands can either promote or inhibit interpenetration depending on their geometric constraints and coordination preferences [18].
The structural consequences of interpenetration include modified pore dimensions and altered gas adsorption properties [14]. Interpenetrated frameworks typically demonstrate reduced void space compared to non-interpenetrated analogues, yet often exhibit enhanced mechanical stability and selective guest recognition capabilities [15]. Surface contact areas in highly interpenetrated systems can reach up to 63% of unit cell volume while maintaining significant porosity [15].
Framework Type | Interpenetration Degree | Point Schläfli Symbol | Void Space (%) | Channel Diameter (Å) |
---|---|---|---|---|
3D Networks | 4-fold | (42·104)(4·102) | 45-55 | 12.0-16.4 |
Diamond-type MOFs | 10-16 fold | (63·82)4(62·82·102) | 35-63 | 14.8-31.0 |
Interpenetrated Layers | 2-3 fold | (43·63)2(46·66·83) | 40-50 | 8.5-12.5 |
Reticular chemistry principles provide systematic frameworks for classifying and predicting the topological structures of coordination polymers based on 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid [19] [20]. This approach involves reducing complex three-dimensional structures to simplified nets by treating metal clusters as nodes and organic linkers as connecting edges [21].
The tetracarboxylic acid ligand functions as a multitopic connector capable of forming 4-connected or 6-connected nodes depending on its coordination mode and metal cluster geometry [20]. When fully deprotonated, the ligand can coordinate to six metal centers, resulting in 6-connected topologies with Schläfli symbols such as {43·63}2{46·66·83} [5]. Alternatively, partial coordination leads to 4-connected networks with symbols like {44·62} [5].
Topological analysis using TOPOS software reveals diverse network types including (4,6)-connected nets, (3,6)-connected frameworks, and (4,4)-connected systems [18] [22]. The most common topologies observed include gismondine (gis), fluorite (flu), and custom network types designated by three-letter codes in the Reticular Chemistry Structure Resource database [20] [21]. These classifications enable prediction of framework properties and rational design of new materials with targeted characteristics [23].
The point Schläfli symbol notation provides detailed topological descriptors for each network type [24] [25]. For example, the symbol {44·610·8}{44·62} indicates a (4,6)-connected network where 4-connected nodes are surrounded by four 4-rings, six 10-rings, and one 8-ring, while 6-connected nodes are surrounded by four 4-rings and two 6-rings [26]. This systematic notation enables comparative analysis across different framework types and facilitates structure-property relationship studies [20].
Network transitivity calculations demonstrate that highly symmetric building blocks tend to produce edge-transitive nets with predictable topologies [19]. The terphenyl tetracarboxylic acid ligand's C2v symmetry contributes to formation of regular network patterns, though geometry mismatch between ligand angles and ideal coordination geometries can lead to non-default topologies [23]. These deviations from predicted structures often result in novel framework types with unique properties and applications [23].
Network Connectivity | Schläfli Symbol | Topology Code | Framework Dimensionality | Typical Examples |
---|---|---|---|---|
(4,6)-connected | {43·63}2{46·66·83} | Custom | 3D | Mn-terphenyl frameworks |
(4,4)-connected | {44·62} | sql | 2D | Layered structures |
(3,6)-connected | {43}2{46·66·83} | Custom | 2D | Mixed-metal systems |
4-connected | {42·104}(4·102) | dia | 3D | Interpenetrated networks |
6-connected | {44·610·8}{44·62} | Custom | 3D | Highly connected MOFs |
Environmental Hazard